

Comparative Analysis of Alkaloids from Chelidonium majus: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the prominent alkaloids found in Chelidonium majus (greater celandine). This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to support further investigation and drug discovery efforts.

Chelidonium majus is a perennial herbaceous plant that has been used in traditional medicine for centuries. It is a rich source of isoquinoline alkaloids, which are responsible for its wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3] This guide focuses on the comparative analysis of the major alkaloids, their biological effects, and the underlying molecular mechanisms.

Quantitative Analysis of Major Alkaloids

The concentration of alkaloids in Chelidonium majus varies significantly depending on the plant part and the season of collection.[4] The roots are generally the richest source of most alkaloids, with concentrations of some compounds being several-fold higher than in the aerial parts.[4]



Alkaloid	Plant Part	Collection Season	Concentration (mg/100g dry matter)	Reference
Coptisine	Herb	Spring	1027.10 ± 13.37	[4]
Herb	Autumn	287.47 ± 3.07	[4]	
Root	Spring	542.11 ± 10.89	[4]	_
Root	Autumn	456.73 ± 7.65	[4]	_
Chelidonine	Herb	Spring	256.33 ± 15.78	[4]
Herb	Autumn	115.93 ± 14.69	[4]	
Root	Spring	1780.67 ± 263.52	[4]	_
Root	Autumn	897.65 ± 56.34	[4]	_
Sanguinarine	Herb	Spring	2.34 ± 0.11	[4]
Herb	Autumn	1.14 ± 0.07	[4]	
Root	Spring	30.74 ± 7.53	[4]	_
Root	Autumn	15.23 ± 2.11	[4]	_
Chelerythrine	Herb	Spring	4.56 ± 0.23	[4]
Herb	Autumn	2.31 ± 0.15	[4]	
Root	Spring	25.43 ± 3.45	[4]	_
Root	Autumn	12.87 ± 1.98	[4]	_
Berberine	Herb	Spring	15.67 ± 1.23	[4]
Herb	Autumn	8.98 ± 0.87	[4]	
Root	Spring	45.32 ± 4.56	[4]	_
Root	Autumn	23.45 ± 2.31	[4]	_
Protopine	Herb	Spring	56.78 ± 5.67	[4]



Herb	Autumn	23.45 ± 2.34	[4]
Root	Spring	123.45 ± 12.34	[4]
Root	Autumn	67.89 ± 6.78	[4]

Comparative Cytotoxicity of Chelidonium majus Alkaloids

The alkaloids from Chelidonium majus have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The potency of these alkaloids varies depending on the specific compound and the cancer cell type. Sanguinarine is often reported as one of the most potent cytotoxic alkaloids from this plant.[1]



Alkaloid/Extra ct	Cell Line	Cancer Type	IC50 Value	Reference
Chelidonine	HeLa	Cervical Cancer	85 μΜ	[5]
HT-29	Colon Cancer	16.7 μΜ	[5]	
A549	Lung Cancer	>141 μM	[5]	
Sanguinarine	Leukemia cell lines	Leukemia	up to 0.10 μM	[1]
HaCaT	Keratinocyte	0.2 μΜ	[1]	
Chelerythrine	(Less potent than sanguinarine)	-	-	[1]
Berberine	(Less potent than sanguinarine)	-	-	[1]
C. majus Root Extract	FaDu	Pharyngeal Cancer	2.52 ± 0.25 μg/mL	[6]
MDA-MB-231	Breast Cancer	2.61 ± 0.33 μg/mL	[6]	
A375	Melanoma	12.65 μg/mL	[6][7]	_
SK-MEL-3	Melanoma	1.93 μg/mL	[6][7]	
C. majus (Cultivated) Extract	B16-F10	Melanoma	174.98 ± 1.12 μg/mL	[1][2]
HepG2	Liver Cancer	226.46 ± 1.66 μg/mL	[2]	
CaCo-2	Colorectal Cancer	291.07 ± 1.10 μg/mL	[2]	

Experimental Protocols



Extraction and Quantification of Alkaloids by TLC-Densitometry

This method allows for the qualitative and quantitative determination of the main alkaloids in Chelidonium majus.[8][9][10][11]

- a. Sample Preparation and Extraction:
- Dry and powder the plant material (roots or aerial parts).
- Extract 100 g of the powdered material with 1000 mL of 12% (v/v) aqueous acetic acid in a water bath for 30 minutes.
- Filter the extract and make it alkaline (pH 9-10) with 25% ammonia solution.
- Extract the alkaloids with chloroform (3 x 150 mL).
- Combine the chloroform extracts and evaporate to dryness under vacuum.
- Dissolve the residue in a known volume of methanol for TLC analysis.
- b. TLC-Densitometric Analysis:
- Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
- Sample Application: Apply the methanolic extract and standard solutions of the alkaloids as bands.
- Mobile Phase (Two-step elution):
 - First development: Chloroform: Methanol: Water (70:30:4, v/v/v).
 - Second development: Toluene: Ethyl acetate: Methanol (83:15:2, v/v/v).
- Densitometric Scanning: After development, dry the plates and scan them using a TLC scanner. The quantification is performed by measuring the fluorescence or absorbance of the separated alkaloid bands at their respective maximum wavelengths.



Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12] [13][14][15][16]

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.
- Treatment: Treat the cells with various concentrations of the Chelidonium majus extracts or isolated alkaloids and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
- MTT Addition: After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 μL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
 The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of the test substance.

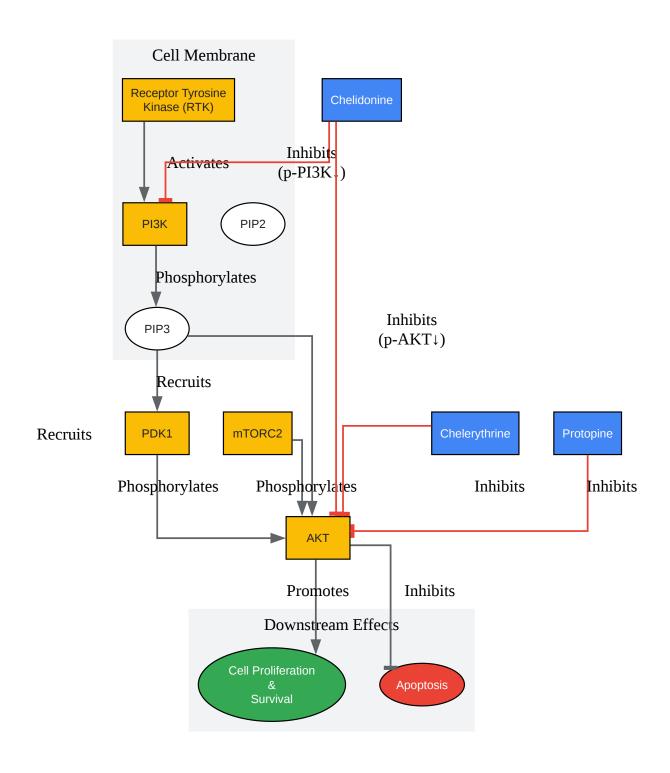
Signaling Pathways and Molecular Mechanisms

The anticancer effects of Chelidonium majus alkaloids are mediated through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and survival. The PI3K/AKT and p38/JNK MAPK pathways are two of the key pathways targeted by these alkaloids.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Several alkaloids from Chelidonium majus have been shown to inhibit this pathway in cancer cells.





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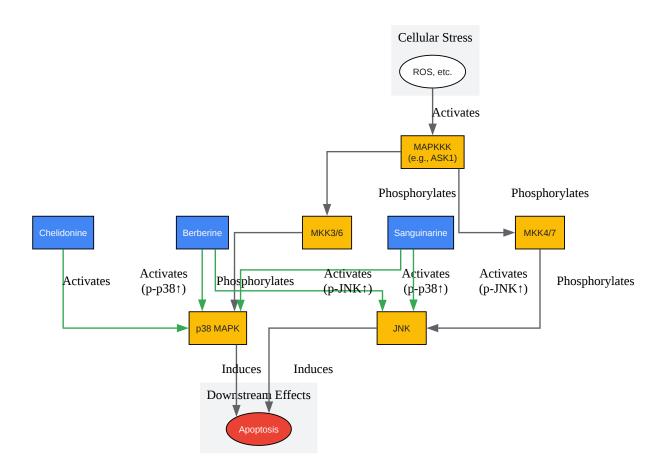
Caption: Inhibition of the PI3K/AKT pathway by Chelidonium majus alkaloids.



Chelidonine has been shown to downregulate the phosphorylation of both PI3K and AKT in melanoma cells.[6] Chelerythrine and protopine also exert inhibitory effects on the PI3K/AKT signaling pathway.[2][3]

p38/JNK MAPK Signaling Pathway

The p38 and JNK mitogen-activated protein kinase (MAPK) pathways are typically activated in response to cellular stress and can lead to apoptosis. Several alkaloids from Chelidonium majus have been found to activate these pathways in cancer cells.





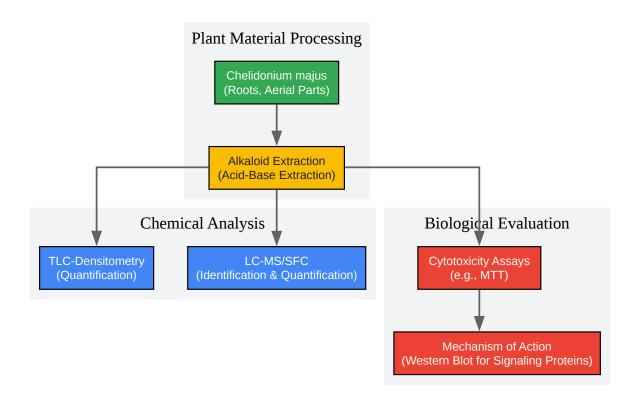
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Caption: Activation of the p38/JNK MAPK pathway by C. majus alkaloids.

Sanguinarine and berberine have been demonstrated to induce apoptosis in cancer cells by increasing the phosphorylation and activation of p38 and JNK.[5][11][17] Chelidonine has also been shown to activate the p38 signaling pathway.[3]

Experimental Workflow Overview

The following diagram illustrates a general workflow for the comparative analysis of alkaloids from Chelidonium majus.



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Caption: General experimental workflow for alkaloid analysis.



This guide provides a foundational understanding of the comparative analysis of alkaloids from Chelidonium majus. The presented data and protocols are intended to facilitate further research into the therapeutic potential of these natural compounds. The complex interplay of these alkaloids and their synergistic effects warrant continued investigation for the development of novel anticancer agents.

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